Nanaomycin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
Nanaomycin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin A, a member of the pyranonaphthoquinone class of antibiotics, has garnered significant scientific interest due to its potent antimicrobial and anticancer properties. This technical document provides an in-depth overview of the discovery, isolation, and biological characterization of Nanaomycin A. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanism of action and isolation workflow.
Discovery & Producing Organism
Nanaomycin A is a natural product first isolated from the cultured broth of Streptomyces rosa var. notoensis[1][2]. Subsequent studies have also identified other Streptomyces species as producers of nanaomycin-type antibiotics[3]. These compounds, including Nanaomycin A, exhibit a range of biological activities, notably against Gram-positive bacteria, fungi, and mycoplasma[2][4][5].
Experimental Protocols
Fermentation of Streptomyces rosa var. notoensis
This protocol outlines the general procedure for the cultivation of Streptomyces rosa var. notoensis to produce Nanaomycin A.
Materials:
-
A viable culture of Streptomyces rosa var. notoensis (e.g., FERM P-2209; ATCC 31135)[5]
-
Culture medium containing sources of carbon, nitrogen, and inorganic substances[4]
-
Sakaguchi flasks (500 ml) or a suitable fermenter[4]
-
Shaker incubator[4]
-
Sterile techniques and equipment
Procedure:
-
Prepare a suitable culture medium in 500 ml Sakaguchi flasks (100 ml medium per flask) and sterilize at 120°C for 15 minutes.[4]
-
Inoculate the sterilized medium with spores and/or mycelium of Streptomyces rosa var. notoensis.[4]
-
Incubate the culture with shaking (e.g., 110 rpm) at a temperature of 27°C.[4] The fermentation can also be carried out under submerged aerobic conditions at a temperature range of 15° to 40°C for 2 to 8 days.[4][5]
-
Maintain the pH of the medium between 6 and 10 during fermentation.[4]
-
Monitor the production of Nanaomycin A and other nanaomycins, which will accumulate in the culture medium and microbial body.[4]
Isolation and Purification of Nanaomycin A
This protocol details the extraction and purification of Nanaomycin A from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces rosa var. notoensis culture
-
Hydrochloric acid (HCl) or other suitable acid[4]
-
Ethyl acetate or butyl acetate[4]
-
Sodium bicarbonate (1% aqueous solution)[4]
-
Silica gel for column chromatography[5]
-
Solvent system for chromatography (e.g., benzene/ethyl acetate)[5]
-
Rotary evaporator or similar concentration apparatus
Procedure:
-
Separate the cultured broth into solid (microbial body) and liquid (filtrate) phases by filtration or centrifugation.[4]
-
Adjust the pH of the filtrate to an acidic range, preferably between 2 and 4, using HCl.[4]
-
Extract the acidified filtrate with an organic solvent such as ethyl acetate or butyl acetate.[4]
-
To selectively extract Nanaomycins A and B, the organic extract can be washed with a 1% aqueous solution of sodium bicarbonate. Immediately acidify the resulting aqueous layer and re-extract with ethyl acetate or butyl acetate.[4]
-
Concentrate the organic extract to dryness under reduced pressure to obtain a crude powder containing nanaomycins.[5]
-
Subject the crude powder to silica gel column chromatography.[5]
-
Elute the column with a suitable solvent system, such as benzene/ethyl acetate, to separate the different nanaomycin compounds.[5]
-
Collect the fractions containing Nanaomycin A, which can be identified by thin-layer chromatography (TLC).[5]
-
Combine and concentrate the Nanaomycin A-containing fractions to yield the purified compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Nanaomycin A.
| Cell Line | IC50 (nM) | Reference |
| HCT116 (Colon Cancer) | 400 | [6][7] |
| A549 (Lung Cancer) | 4100 | [6][7] |
| HL60 (Leukemia) | 800 | [6][7] |
| A549 (with RASSF1A protein expression induction) | 500, 5000 | [8] |
| Table 1: In vitro cytotoxic activity of Nanaomycin A against various human cancer cell lines. |
| Parameter | Value | Reference |
| DNMT3B IC50 | 500 nM | [6][8] |
| Plasmodium falciparum IC80 | 33.1 nM | [8] |
| Acute Toxicity (LD50, intraperitoneal injection in mice) | 28.2 mg/Kg | [4] |
| Table 2: Miscellaneous biological and toxicological data for Nanaomycin A. |
Mechanism of Action: Signaling Pathway
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[6][8][9] This inhibition leads to the reactivation of silenced tumor suppressor genes, such as RASSF1A, in human cancer cells.[8][9] The proposed mechanism involves the reduction of global DNA methylation levels.[9][10] More recently, Nanaomycin K, a related compound, has been shown to inhibit the MAPK signaling pathway in prostate cancer.[11]
References
- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4196266A - Production of nanaomycin A and derivatives thereof - Google Patents [patents.google.com]
- 5. US4296040A - Antibiotic nanaomycin E and a process for producing the same - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
